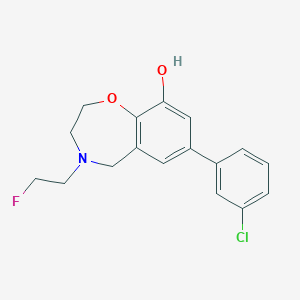![molecular formula C19H26N2O4 B5468936 3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide](/img/structure/B5468936.png)
3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the cyclobutyl group. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Synthesis of the Cyclobutyl Group: The cyclobutyl group can be synthesized via a cycloaddition reaction involving a suitable diene and dienophile.
Coupling of the Benzodioxole and Cyclobutyl Groups: This step involves the formation of an amide bond between the benzodioxole derivative and the cyclobutyl amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to aromatic amino acid residues, while the cyclobutyl group can enhance the compound’s stability and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-N-(cyclobutyl)propanamide
- 3-(1,3-benzodioxol-5-yl)-N-(oxan-4-yl)propanamide
- 3-(1,3-benzodioxol-5-yl)-N-(2-aminocyclobutyl)propanamide
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide stands out due to its unique combination of a benzodioxole ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-19(6-2-13-1-5-17-18(11-13)25-12-24-17)21-16-4-3-15(16)20-14-7-9-23-10-8-14/h1,5,11,14-16,20H,2-4,6-10,12H2,(H,21,22)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVQUCAOWDAICO-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2CCOCC2)NC(=O)CCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1NC2CCOCC2)NC(=O)CCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-FLUOREN-9-YLMETHYL N-[2-OXO-2-{[2-OXO-5-(4-PYRIDYL)-1,2-DIHYDRO-3-PYRIDINYL]AMINO}-1-(3-PYRIDYLMETHYL)ETHYL]CARBAMATE](/img/structure/B5468855.png)
![METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE](/img/structure/B5468864.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5468870.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5468882.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)-3-furamide](/img/structure/B5468884.png)
![3-[(3,4-DIMETHYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5468885.png)

![N,N-dimethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5468914.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5468918.png)
![N-[(Z)-hex-5-en-2-ylideneamino]-4-hydroxybenzamide](/img/structure/B5468921.png)
![4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5468922.png)
![N-[(Z)-1-(2-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5468924.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5468932.png)
![N-benzyl-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5468938.png)
